N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide
Description
Chemical Structure: N-(5-Amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide consists of a 4-methylbenzenesulfonamide group linked to a 5-amino-2,4-dichlorophenyl moiety.
The compound’s discontinued commercial status () suggests niche research applications, possibly in crystallography or as a synthetic precursor.
Properties
IUPAC Name |
N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-2-4-9(5-3-8)20(18,19)17-13-7-12(16)10(14)6-11(13)15/h2-7,17H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVABAQCWHPPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 2,4-dichloroaniline, followed by reduction to obtain 5-amino-2,4-dichloroaniline. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes, followed by sulfonylation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to minimize side reactions and environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The primary aromatic amine group (-NH) undergoes oxidation under controlled conditions. For example:
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Formation of Nitro Derivatives : Treatment with oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) converts the amine to a nitro group (-NO) (Fig. 1) .
Table 1: Oxidation Reaction Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| KMnO | HO | 80–100°C | N-(5-Nitro-2,4-dichlorophenyl)-4-methylbenzenesulfonamide | 75% |
| HO | Acetic Acid | 50°C | Same as above | 65% |
Substitution Reactions
The dichlorophenyl group facilitates nucleophilic aromatic substitution (NAS) under specific conditions:
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Displacement of Chlorine : Reaction with hydroxide (OH) or amines in polar aprotic solvents (e.g., DMF) replaces chlorine atoms at positions 2 or 4 .
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Sulfonamide Group Reactivity : The sulfonamide nitrogen can participate in alkylation or acylation reactions with electrophilic agents like alkyl halides or acyl chlorides .
Example Reaction Pathway :
Complexation and Chelation
The sulfonamide group acts as a ligand in metal coordination chemistry:
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Transition Metal Complexes : Forms stable complexes with Cu(II), Fe(III), or Zn(II) in ethanol/water mixtures, confirmed by UV-Vis and FTIR spectroscopy .
Key Observations :
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Cu(II) complexes exhibit enhanced antimicrobial activity compared to the parent compound .
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Stability constants (log K) range from 4.2 to 6.8, depending on the metal ion .
Reduction Reactions
The nitro derivatives (from oxidation) can be reduced back to amines:
Acid/Base Reactivity
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Protonation of Amine : The aromatic amine is weakly basic (pK ≈ 3–4) and protonates in acidic media, forming a water-soluble ammonium salt .
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Sulfonamide Hydrolysis : Under strongly acidic or alkaline conditions (e.g., HCl/Δ or NaOH/Δ), the sulfonamide bond cleaves to yield 4-methylbenzenesulfonic acid and 5-amino-2,4-dichloroaniline.
Scientific Research Applications
Applications in Scientific Research
N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide has several notable applications across various fields:
Chemistry
- Intermediate in Organic Synthesis: It serves as a precursor for synthesizing various organic compounds due to its versatile chemical properties.
Biology
- Enzyme Inhibition Studies: The compound is utilized in research focusing on enzyme inhibition mechanisms and protein interactions.
- Biological Activity: It exhibits potential antibacterial and antifungal properties, making it valuable in medicinal chemistry .
Medicine
- Drug Development: Investigated for its therapeutic effects and as a scaffold for developing pharmaceuticals targeting bacterial infections .
- Clinical Diagnostics: Used in biopharma production and clinical diagnostics due to its biochemical properties .
Industry
- Production of Dyes and Agrochemicals: The compound is employed in the manufacturing of dyes and pigments as well as agrochemical products .
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition capabilities of this compound against various bacterial enzymes. Results indicated significant inhibitory effects that suggest potential applications in antibiotic development.
Case Study 2: Drug Development
Research focused on modifying the compound to enhance its biological activity led to the synthesis of derivatives that showed improved efficacy against resistant bacterial strains. This highlights its importance as a scaffold for new drug candidates.
Mechanism of Action
The mechanism of action of N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound can also interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
Structural and Crystallographic Properties
Key Observations :
- Dihedral Angles : The angle between aromatic rings influences molecular conformation and packing. For example, the smaller dihedral angle (19.4°) in ’s nitro-containing compound allows tighter packing, whereas larger angles (e.g., 66.87° in ) may enhance steric effects .
- Hydrogen Bonding: All analogues exhibit N–H⋯O/S interactions critical for stabilizing crystal structures.
Electronic and Reactivity Profiles
- Electron-Withdrawing vs. Chlorine and nitro groups () increase electrophilicity, possibly affecting reactivity in substitution reactions or metabolic stability .
- HOMO-LUMO Gaps : Computational studies on related sulfonamides () reveal electronic absorption spectra in the 275–500 nm range, suggesting applications in UV-active materials or photosensitizers .
Biological Activity
N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound features a sulfonamide group that plays a crucial role in its biological activity. The sulfonamide moiety can mimic the structure of natural substrates, leading to competitive inhibition of specific enzymes. This characteristic allows it to interact with proteins, thereby influencing their function and stability.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits certain enzymes by mimicking natural substrates.
- Protein Interaction : It affects protein stability and function through specific binding interactions.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. They are primarily effective against bacterial infections by inhibiting folic acid synthesis through the competitive inhibition of dihydropteroate synthase (DHPS) in bacteria .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have shown that similar sulfonamide derivatives can induce apoptosis in cancer cells by targeting proteasomal pathways. For instance, compounds with structural similarities have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the effectiveness of sulfonamides against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that supports their use in treating bacterial infections .
- Anticancer Activity : In vitro studies have shown that analogs of this compound can inhibit proteasome activity, leading to reduced viability in cancer cell lines such as MCF-7. The IC50 values for these compounds were significantly lower than those for conventional treatments .
- Zinc Complexes : Research involving zinc complexes of related compounds indicated enhanced biological activity compared to their parent sulfonamides. For example, one complex exhibited twice the protistocidal activity compared to standard drugs .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic routes are optimal for preparing N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide?
The compound can be synthesized via nucleophilic substitution between 5-amino-2,4-dichloroaniline and 4-methylbenzenesulfonyl chloride. A base (e.g., triethylamine or pyridine) is typically used to neutralize HCl generated during the reaction. Reaction conditions (solvent, temperature) should be optimized to minimize side products like acetylated or formylated derivatives, which are common with unprotected amine groups . For analogous sulfonamide syntheses, bromoethyl intermediates or coupling reagents may also be employed, depending on functional group compatibility .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm the presence of aromatic protons (δ 6.5–8.0 ppm), sulfonamide NH (δ ~10 ppm), and methyl groups (δ ~2.4 ppm). Coupling patterns distinguish substituent positions .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bending (~1600 cm⁻¹) .
Q. How can purity and stability be assessed during storage?
Use HPLC with UV detection (λ ~254 nm) to monitor degradation products. Accelerated stability studies under varying pH, temperature, and light exposure identify degradation pathways (e.g., hydrolysis of sulfonamide or oxidation of the aromatic amine). TGA/DSC analyses determine thermal stability .
Advanced Research Questions
Q. How can tautomerism or polymorphism in the crystal structure be resolved?
Dispersion-corrected DFT calculations (e.g., B3LYP-D3) paired with 13C solid-state NMR can distinguish tautomeric forms (e.g., imine vs. amine). X-ray crystallography refined via SHELXL (with Hirshfeld surface analysis) identifies hydrogen-bonding networks and validates polymorphic variations . For example, in related sulfonamides, dihedral angles between aromatic rings (e.g., 45–70°) and N–H⋯O hydrogen bonds significantly influence packing .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Dose-Response Curves : Ensure consistent molar concentrations and solvent controls (e.g., DMSO <0.1% in cell assays).
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC50 values.
- Structural Analogues : Compare activity with derivatives (e.g., replacing Cl with methoxy groups) to identify pharmacophores .
Q. How can computational methods predict binding affinity to target enzymes?
Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics simulations (AMBER) evaluates interactions with active sites. For example, the sulfonamide group may coordinate with Zn²+ in carbonic anhydrase or form π-π interactions with hydrophobic enzyme pockets. Validate predictions via SPR or ITC binding assays .
Q. What crystallographic software and parameters ensure accurate refinement?
SHELX programs (SHELXL for refinement, SHELXD for phasing) are industry standards. Key steps include:
- R-Factor Optimization : Aim for R1 < 5% using high-resolution (<1.0 Å) data.
- Twinned Data Handling : Use HKLF5 format in SHELXL for twinned crystals.
- Hydrogen Bond Networks : Validate via PLATON or Mercury to ensure geometric accuracy .
Q. How to design SAR studies for optimizing bioactivity?
- Substituent Scanning : Replace Cl atoms with electron-withdrawing (NO2) or donating (NH2) groups to modulate electronic effects.
- Steric Effects : Introduce bulky substituents (e.g., tert-butyl) to probe steric hindrance in enzyme pockets.
- Protease Stability : Assess metabolic stability via LC-MS/MS after incubation with plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
